molecular formula C12H13F2NO2 B15228223 (E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide

(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide

Cat. No.: B15228223
M. Wt: 241.23 g/mol
InChI Key: XXYUSXSYLPBHCX-VMPITWQZSA-N
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Description

(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a dimethylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(difluoromethoxy)benzaldehyde and N,N-dimethylprop-2-enamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often incorporating automated systems for reaction monitoring and product purification.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]oxy}-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide
  • N-cycloheptyl-2-{[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]oxy}acetamide

Uniqueness

(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide is unique due to its specific structural features, such as the difluoromethoxy group and the dimethylprop-2-enamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13F2NO2

Molecular Weight

241.23 g/mol

IUPAC Name

(E)-3-[4-(difluoromethoxy)phenyl]-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C12H13F2NO2/c1-15(2)11(16)8-5-9-3-6-10(7-4-9)17-12(13)14/h3-8,12H,1-2H3/b8-5+

InChI Key

XXYUSXSYLPBHCX-VMPITWQZSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC=C(C=C1)OC(F)F

Canonical SMILES

CN(C)C(=O)C=CC1=CC=C(C=C1)OC(F)F

Origin of Product

United States

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